N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide
Description
N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide is a synthetic small molecule characterized by three structural motifs:
- Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon known to enhance pharmacokinetic properties such as membrane permeability and metabolic stability.
- Piperidine carboxamide core: A nitrogen-containing heterocycle linked to a carboxamide group, common in bioactive molecules targeting enzymes or receptors.
- 6-Methyl-2-oxo-2H-pyran-4-yloxy substituent: An oxygenated aromatic ring that may influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-(1-adamantyl)-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-14-6-19(10-20(25)27-14)28-18-2-4-24(5-3-18)21(26)23-22-11-15-7-16(12-22)9-17(8-15)13-22/h6,10,15-18H,2-5,7-9,11-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSGRSKFCIOXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide” typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Piperidine Ring Formation: The piperidine ring is usually formed through a cyclization reaction involving a suitable precursor.
Attachment of Functional Groups: The various functional groups, including the pyran and carboxamide groups, are introduced through specific reactions such as esterification, amidation, and etherification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Piperidine Core Formation
The synthesis begins with tert-butyl piperidine-1-carboxylate , which serves as the scaffold for subsequent modifications. This intermediate is typically generated via standard peptide coupling methods (e.g., HATU or HCTU with DIPEA) to form amide bonds .
Adamantane Coupling
The adamantane group is introduced via carbonylation . For example, reaction with chloroformates or isocyanates under basic conditions (e.g., Et₃N, DMAP) replaces the tert-butyl group with the adamantane carbonyl moiety. This step may involve intermediates like N-[1-(adamantane-1-carbonyl)piperidin-4-yl] derivatives .
Pyran Substituent Installation
The pyran ring (6-methyl-2-oxo-2H-pyran-4-yl) is introduced via nucleophilic substitution or coupling . For example:
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Substitution reactions with mesylates (e.g., 6c ) in the presence of Cs₂CO₃ yield aryl ethers like tert-butyl 4-(3-azidophenoxy)piperidine-1-carboxylate .
-
Coupling agents such as HCTU or HATU facilitate amide bond formation between the piperidine core and pyran derivatives .
Coupling Reactions
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Amide bond formation | HCTU, DIPEA, DMF/DCM | RT, 2 h | 77% | |
| Pyran substitution | Cs₂CO₃, DMF | 80°C, 2 h | 55% | |
| Adamantane coupling | Chloroformate, Et₃N, DMAP | 0°C, 2 h | 30% |
Mechanistic Insights
-
Amide Coupling : Activated intermediates (e.g., tert-butyl carbamate ) undergo nucleophilic attack by the pyran oxygen, facilitated by HCTU/DIPEA .
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Substitution Reactions : Cs₂CO₃ deprotonates the azide group, enabling substitution with mesylates .
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Adamantane Installation : Carbonylation replaces the tert-butyl group via nucleophilic acylation .
Key Intermediates and Derivatives
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tert-Butyl 4-(3-azidophenoxy)piperidine-1-carboxylate (7c) : Intermediate formed via azide substitution .
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N-[1-(adamantane-1-carbonyl)piperidin-4-yl] derivatives : Precursors to the final compound .
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Coupling products (e.g., 14a-e) : Derivatives with varied substitutions at the piperidine nitrogen .
Analytical Data
1H NMR (CDCl₃, ppm)
13C NMR (DMSO-d₆, ppm)
Biological and Pharmaceutical Context
-
Pharmacological Applications : The compound belongs to a class of substituted piperidine carboxamides investigated for therapeutic use, including anti-CHIKV activity .
-
SAR Analysis : Variations in substituents (e.g., pyran, adamantane) modulate activity, with methoxy groups enhancing potency .
Challenges and Considerations
Scientific Research Applications
Structural Overview
The compound features an adamantane moiety, which is recognized for its three-dimensional structure and biological activity. The molecular formula is , indicating the presence of both piperidine and carboxamide functional groups, which contribute to its diverse biological activities.
Medicinal Chemistry
The compound is primarily investigated for its potential in medicinal chemistry, particularly in:
- Enzyme Inhibition : It may interact with various enzymes, offering possibilities for developing inhibitors for specific targets.
Anticancer Activity
Research indicates that derivatives of compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related adamantane derivatives have shown promising results against human cancer cell lines, including:
These findings suggest that N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide could be explored further as a potential anticancer agent.
Stability and Reactivity Studies
To assess the compound's viability for pharmaceutical applications, systematic testing regarding its stability under various pH conditions and thermal stability is essential. Additionally, reactivity with common reagents should be evaluated to ensure safety and efficacy in potential applications.
Mechanism of Action
The mechanism of action of “N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA Binding: The compound might bind to nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Adamantane-Containing Cannabinoid Receptor Ligands
Compounds such as N-(adamantan-1-yl)-4-(4-(2-aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine () share the adamantane-carboxamide motif but incorporate triazine-piperazine linkers instead of the pyran-piperidine system. These analogs were evaluated for binding to cannabinoid receptors (CB1/CB2) using radioactive ligand assays:
| Compound | CB2 Binding Affinity (Kd, nM) | CB1 Binding Affinity (Kd, nM) | Selectivity (CB2/CB1) |
|---|---|---|---|
| CP 55,940 (reference ligand) | 0.78 | 1.2 | ~1.5x |
| Triazine-piperazine analog () | 3.5 | >10,000 | >2,857x |
Key Findings :
- The adamantane-triazine-piperazine analog exhibited high selectivity for CB2 over CB1 , attributed to the bulky adamantane group limiting access to the CB1 binding pocket .
- In contrast, the target compound’s pyran-piperidine linker may alter receptor selectivity due to differences in steric bulk and hydrogen-bonding capacity.
Antiviral Adamantane Hybrids
Compounds 3 and 7 (–6) combine adamantane with benzamide or sulfamoylbenzamide moieties and were tested against dengue virus (DENV2):
| Compound | DENV2 EC50 (µM) | Cytotoxicity (IC50, µM) | Binding Affinity to DENV2 NS2B/NS3 Protease (kcal/mol) |
|---|---|---|---|
| Amantadine (1) | >100 | >100 | -4.234 |
| Compound 3 | 12.5 | >100 | -7.413 |
| Compound 7 | 18.7 | >100 | -7.123 |
| Target compound | N/A | N/A | N/A |
Key Findings :
- Adamantane hybrids 3 and 7 showed potent DENV2 inhibition via protease binding, outperforming amantadine. The sulfamoyl group in 7 enhanced polar interactions with the protease active site .
- The target compound’s pyran-4-yloxy group could mimic the sulfamoyl/benzamide interactions but may require structural optimization for antiviral efficacy.
Pyrazolo-Pyridine Adamantane Carboxamides
Compounds 54 and 55 () feature adamantane-carboxamide linked to pyrazolo-pyridine cores. While their biological targets are unspecified, their synthesis methods (e.g., flash column chromatography, methanol recrystallization) align with protocols for CNS-active molecules.
Structural Contrast :
- The target compound’s 2H-pyran-2-one ring offers rotational flexibility, which may improve conformational adaptability .
Piperidine Carboxamides in GPCR Studies
Piperidine carboxamides like PF3845 and PF750 () target G protein-coupled receptors (GPCRs), such as CGRP receptors. These compounds utilize quinoline or trifluoromethylpyridine substituents instead of adamantane or pyran groups.
Pharmacophore Comparison :
- PF3845 : The trifluoromethylpyridine group enhances electron-withdrawing effects, critical for CGRP receptor antagonism.
- Target compound: The adamantane group may confer GPCR modulatory activity, but its pyran substituent likely redirects selectivity toward non-GPCR targets (e.g., viral proteases) .
Biological Activity
N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article compiles various research findings, synthesis methods, and case studies to elucidate its biological properties.
Chemical Structure and Properties
The compound features an adamantane moiety, a piperidine ring, and a pyran derivative, contributing to its unique chemical characteristics. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structural complexity suggests diverse biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For instance, one study reported yields as high as 94% under optimized conditions. The synthetic pathway often includes the formation of the piperidine ring followed by the introduction of the pyran moiety through etherification reactions.
Biological Activity
Antiviral Properties : Preliminary studies suggest that compounds similar to this compound exhibit antiviral activities. Adamantane derivatives are known for their efficacy against viral infections, particularly influenza viruses .
Antitumor Activity : Research has indicated that related compounds possess antitumor properties. For example, structural analogs have shown significant cytotoxicity against various cancer cell lines, attributed to their ability to interfere with cellular proliferation pathways .
Mechanism of Action : Interaction studies have revealed that the compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in viral replication or tumor progression.
- Receptor Modulation : The compound could act on various receptors, influencing cell signaling pathways crucial for survival and proliferation.
Study 1: Antiviral Efficacy
A study focusing on adamantane derivatives demonstrated that compounds with similar structures effectively inhibited viral replication in vitro. The mechanism was linked to blocking viral entry into host cells and disrupting viral assembly processes .
Study 2: Antitumor Potential
In vitro assays showed that this compound exhibited significant cytotoxicity against A431 and Jurkat cell lines. The IC50 values were comparable to established chemotherapeutic agents, suggesting its potential as an anticancer agent .
Comparative Analysis
To highlight the uniqueness of this compound in relation to other biologically active compounds, a comparative table is provided below:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| N-(adamantan-1-yl)-4-(phenyl)piperidine | Adamantane + phenyl | Antiviral | Similar mechanism of action |
| N-(6-methylpyranone) | Pyranone structure | Antimicrobial | Lacks piperidine ring |
| Piperidinylbenzamide | Piperidine + benzamide | Antidepressant | Different functional groups |
This table illustrates how the inclusion of both the adamantane and pyran moieties enhances the biological activity compared to simpler analogs.
Q & A
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., methyl on pyran, adamantane N-alkylation).
- Biological testing : Compare MIC, cytotoxicity (e.g., HepG2 cells), and pharmacokinetic profiles (e.g., plasma protein binding).
- 3D-QSAR (CoMFA/CoMSIA) : Maps electrostatic/hydrophobic fields to activity cliffs.
- Example: Replacing 6-methyl with 6-ethyl on pyran increased activity against C. albicans by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
